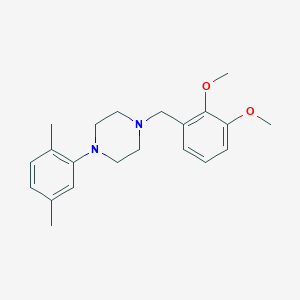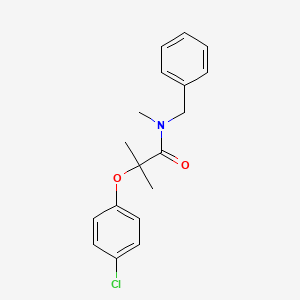
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, also known as EPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. EPP belongs to the family of pyrazole derivatives and exhibits promising pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities are mediated by the inhibition of the NF-κB signaling pathway and the upregulation of antioxidant enzymes, respectively (Wang et al., 2015). In terms of its antitumor activity, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the modulation of multiple signaling pathways (Zhang et al., 2017).
Biochemical and Physiological Effects:
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exert various biochemical and physiological effects in vitro and in vivo. For example, it has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models of inflammation (Wang et al., 2015). Moreover, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to inhibit the growth and metastasis of tumors in mouse models of cancer (Zhang et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol exhibits low toxicity and high stability, making it suitable for long-term studies. However, one limitation of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is its poor solubility in water, which may limit its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for research on 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. One potential area of focus is the development of new derivatives of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol with improved pharmacological properties, such as increased solubility and specificity for certain targets. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol and its potential applications in the treatment of various diseases. Finally, the use of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol in combination with other drugs or therapies may also be explored as a potential strategy to enhance its efficacy and reduce side effects.
In conclusion, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol is a synthetic compound that exhibits promising pharmacological properties and has potential applications in medical research. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential in combination with other drugs or therapies.
Métodos De Síntesis
The synthesis of 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol involves the reaction of 4-ethylphenol, ethyl bromoacetate, and 4-phenoxy-3-pyrazolecarboxylic acid in the presence of a base, followed by the hydrolysis of the resulting intermediate. This method has been described in detail in a research article by Wang et al. (2015).
Aplicaciones Científicas De Investigación
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been studied for its potential use in the treatment of various diseases. For instance, it has been shown to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis (Wang et al., 2015). Additionally, 5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-3-yl)phenol has been found to exhibit antitumor activity against several cancer cell lines, including breast cancer and lung cancer (Zhang et al., 2017).
Propiedades
IUPAC Name |
5-ethoxy-4-ethyl-2-(4-phenoxy-1H-pyrazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-13-10-15(16(22)11-17(13)23-4-2)19-18(12-20-21-19)24-14-8-6-5-7-9-14/h5-12,22H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSPAHZWCADDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OCC)O)C2=C(C=NN2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5746537.png)
![N-{4-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5746549.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)





![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5746611.png)
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)